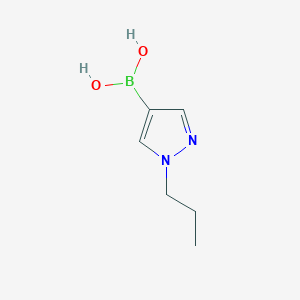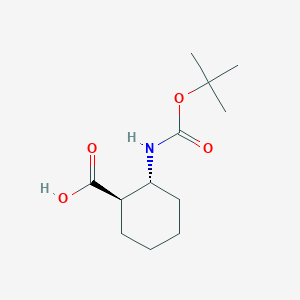
(3S,4R,5R)-3-Amino-4,5-dihydroxypiperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4R,5R)-3-Amino-4,5-dihydroxypiperidin-2-one, also known as DHP, is a molecule that has gained significant attention in the scientific community due to its unique properties and potential applications. DHP is a cyclic amino acid that has two hydroxyl groups and an amine group, making it a versatile molecule that can be used in a variety of research fields. In
Wirkmechanismus
The mechanism of action of (3S,4R,5R)-3-Amino-4,5-dihydroxypiperidin-2-one is not fully understood, but it is believed to be due to its ability to form hydrogen bonds with other molecules. (3S,4R,5R)-3-Amino-4,5-dihydroxypiperidin-2-one has been shown to interact with a variety of proteins, including enzymes and receptors, and may modulate their activity.
Biochemische Und Physiologische Effekte
(3S,4R,5R)-3-Amino-4,5-dihydroxypiperidin-2-one has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of receptor activity, and the induction of apoptosis in cancer cells. (3S,4R,5R)-3-Amino-4,5-dihydroxypiperidin-2-one has also been shown to have antioxidant properties and may protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
(3S,4R,5R)-3-Amino-4,5-dihydroxypiperidin-2-one has several advantages for use in lab experiments, including its low toxicity, ease of synthesis, and versatility. However, (3S,4R,5R)-3-Amino-4,5-dihydroxypiperidin-2-one also has some limitations, including its limited solubility in water and its potential instability under certain conditions.
Zukünftige Richtungen
There are several future directions for research on (3S,4R,5R)-3-Amino-4,5-dihydroxypiperidin-2-one, including the development of new synthetic methods, the exploration of its potential as a therapeutic agent for various diseases, and the investigation of its potential as a biomaterial for tissue engineering applications. Additionally, further studies are needed to fully understand the mechanism of action of (3S,4R,5R)-3-Amino-4,5-dihydroxypiperidin-2-one and its interactions with other molecules.
Synthesemethoden
(3S,4R,5R)-3-Amino-4,5-dihydroxypiperidin-2-one can be synthesized through a variety of methods, including the Strecker synthesis, the Mannich reaction, and the reductive amination of dihydroxyacetone. The Strecker synthesis involves the reaction of an aldehyde with ammonia and hydrogen cyanide to form an amino acid. The Mannich reaction involves the reaction of an aldehyde, an amine, and a ketone to form an amino acid. The reductive amination of dihydroxyacetone involves the reaction of dihydroxyacetone with an amine and a reducing agent to form an amino acid.
Wissenschaftliche Forschungsanwendungen
(3S,4R,5R)-3-Amino-4,5-dihydroxypiperidin-2-one has been used in a variety of scientific research applications, including as a chiral building block for the synthesis of pharmaceuticals, as a ligand for metal ion coordination, and as a substrate for enzyme-catalyzed reactions. (3S,4R,5R)-3-Amino-4,5-dihydroxypiperidin-2-one has also been used in the development of new materials, such as polymers and hydrogels.
Eigenschaften
CAS-Nummer |
134959-04-9 |
|---|---|
Produktname |
(3S,4R,5R)-3-Amino-4,5-dihydroxypiperidin-2-one |
Molekularformel |
C5H10N2O3 |
Molekulargewicht |
146.14 g/mol |
IUPAC-Name |
(3S,4R,5R)-3-amino-4,5-dihydroxypiperidin-2-one |
InChI |
InChI=1S/C5H10N2O3/c6-3-4(9)2(8)1-7-5(3)10/h2-4,8-9H,1,6H2,(H,7,10)/t2-,3+,4+/m1/s1 |
InChI-Schlüssel |
HCHNBOFMNHKJPL-UZBSEBFBSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]([C@@H](C(=O)N1)N)O)O |
SMILES |
C1C(C(C(C(=O)N1)N)O)O |
Kanonische SMILES |
C1C(C(C(C(=O)N1)N)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,cis-(9CI)](/img/structure/B150875.png)

